molecular formula C19H41N2O5P B14257709 N-Hexadecyl-O-phosphono-L-serinamide CAS No. 384348-00-9

N-Hexadecyl-O-phosphono-L-serinamide

Cat. No.: B14257709
CAS No.: 384348-00-9
M. Wt: 408.5 g/mol
InChI Key: UZJQLAQQWILMFK-SFHVURJKSA-N
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Description

N-Hexadecyl-O-phosphono-L-serinamide is a synthetic amphiphilic compound characterized by a hexadecyl (C16) alkyl chain linked to an L-serinamide backbone modified with a phosphono group (PO(OH)₂) at the hydroxyl position.

Properties

CAS No.

384348-00-9

Molecular Formula

C19H41N2O5P

Molecular Weight

408.5 g/mol

IUPAC Name

[(2S)-2-amino-3-(hexadecylamino)-3-oxopropyl] dihydrogen phosphate

InChI

InChI=1S/C19H41N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19(22)18(20)17-26-27(23,24)25/h18H,2-17,20H2,1H3,(H,21,22)(H2,23,24,25)/t18-/m0/s1

InChI Key

UZJQLAQQWILMFK-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of N-Hexadecyl-O-phosphono-L-serinamide involves several steps. One common method includes the reaction of hexadecylamine with a phosphonic acid derivative, followed by the introduction of the serinamide moiety. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like N-methylmorpholine. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

N-Hexadecyl-O-phosphono-L-serinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Hexadecyl-O-phosphono-L-serinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and kinases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature

Mechanism of Action

The mechanism of action of N-Hexadecyl-O-phosphono-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of enzymes, allowing the compound to bind to the active site and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations :

  • The phosphono group in this compound offers stronger metal-binding affinity compared to hydroxamic acids (e.g., compound 8 in ), which rely on CONHOH motifs for chelation .
  • The compound in features ether and hydroxy groups, favoring emulsification in cosmetic formulations, whereas the phosphono group in the target compound may enhance stability in aqueous environments .

Physicochemical Properties

Melting Points and Stability

  • This compound: Melting point data are unavailable in the provided evidence, but its phosphono group likely increases hydrophilicity, reducing melting points compared to purely alkylated analogs.
  • N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide : Melts at 69–77°C, typical for long-chain amides with hydroxy modifications .
  • Hydroxamic Acids (e.g., Compound 8) : Generally exhibit lower melting points (<100°C) due to polar hydroxamic acid groups .

Purity and Analytical Profiles

  • The compound in undergoes rigorous purity testing, including infrared spectroscopy (IR) and gas chromatography (GC), with limits for heavy metals and residual solvents . Similar protocols likely apply to this compound, though specific data are lacking .

Antioxidant and Chelating Potential

  • Hydroxamic Acids () : Demonstrated antioxidant activity in DPPH and β-carotene assays, attributed to radical scavenging via CONHOH groups .
  • This compound: The phosphono group may enable iron chelation, comparable to EDTA derivatives, but with added surfactant properties due to the alkyl chain.

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